
2-Amino-4,5-di-tio-fen-2-il-furano-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a chemical compound with the molecular formula C13H8N2OS2 and a molecular weight of 272.345 . It is used for research purposes .
Synthesis Analysis
New 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. These were prepared by the reaction of 3-oxopropanenitriles with alkenes mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .Molecular Structure Analysis
The molecular structure of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is based on a furan ring, which is a five-membered ring made up of one oxygen atom and four carbon atoms . The furan ring is substituted at the 2 and 5 positions with thiophene rings, which are five-membered rings containing one sulfur atom and four carbon atoms . At the 3 position of the furan ring, there is a carbonitrile group, which consists of a carbon triple-bonded to a nitrogen . At the 2 position of the furan ring, there is an amino group, which consists of a nitrogen atom bonded to two hydrogen atoms .Aplicaciones Científicas De Investigación
Papel en la Química Medicinal
Los análogos basados en tiofeno, como el 2-Amino-4,5-di-tio-fen-2-il-furano-3-carbonitrilo, han sido el foco de muchos científicos como posibles compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Propiedades Antiinflamatorias
Los derivados del tiofeno exhiben muchas propiedades farmacológicas, como la antiinflamatoria . Por ejemplo, el suprofeno tiene un marco de tiofeno 2-sustituido y es conocido como un fármaco antiinflamatorio no esteroideo .
Propiedades Anticancerígenas
Los derivados del tiofeno también exhiben propiedades anticancerígenas . El 2-butiltiofeno, un derivado del tiofeno, se utiliza como materia prima en la síntesis de agentes anticancerígenos .
Propiedades Antimicrobianas
Se sabe que los derivados del tiofeno tienen propiedades antimicrobianas . Esto los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos.
Papel en la Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Uso en Diodos Orgánicos Emisores de Luz (OLED)
Las moléculas mediadas por tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto los hace importantes en el campo de la electrónica y la tecnología de visualización.
Propiedades Antiateroscleróticas
El 2-octiltiofeno, otro derivado del tiofeno, se utiliza en la síntesis de agentes antiateroscleróticos . Esto destaca el potencial de los derivados del tiofeno en el tratamiento de enfermedades cardiovasculares.
Uso en Transistores de Efecto de Campo Orgánicos (OFET)
Las moléculas mediadas por tiofeno también desempeñan un papel en el avance de los transistores de efecto de campo orgánicos (OFET) . Esto subraya su importancia en el desarrollo de la electrónica orgánica.
Mecanismo De Acción
Mode of Action
The mode of action of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is currently unknown due to the lack of research in this area . It’s known that the compound has been studied for its electronic transport properties .
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .
Cellular Effects
The effects of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile on various cell types have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, in cancer cells, 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile has been found to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that prolonged exposure to 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .
Propiedades
IUPAC Name |
2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDBDVBRGDPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368436 |
Source


|
| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75861-31-3 |
Source


|
| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

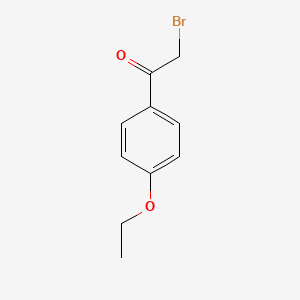
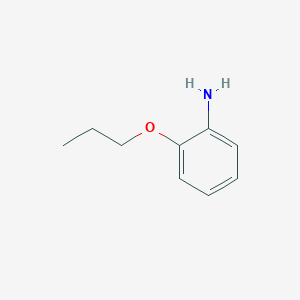
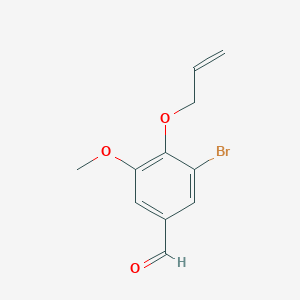
![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)

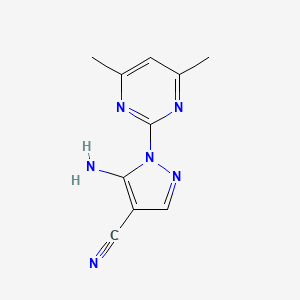

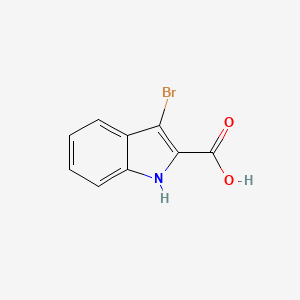
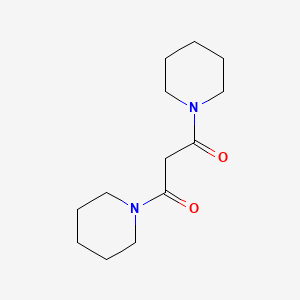
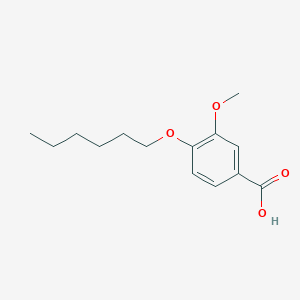
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

